molecular formula C14H25NO5 B2560188 Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate CAS No. 2375249-12-8

Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

Cat. No.: B2560188
CAS No.: 2375249-12-8
M. Wt: 287.356
InChI Key: LDUGHSSAMOWUMF-SNVBAGLBSA-N
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Description

Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate is a chemical compound that features a tert-butyl group and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it valuable in the development of new chemical entities .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in probing biochemical pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It can be used in the design of prodrugs and drug delivery systems due to its stability and reactivity .

Industry

In industrial applications, this compound is used in the production of polymers and other materials. Its functional groups allow for the creation of specialized materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate is unique due to its combination of a tert-butyl group and a carbamate functional group, which provides specific reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and stability under various conditions .

Properties

IUPAC Name

tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)8-7-10(9-16)15-12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,18)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUGHSSAMOWUMF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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